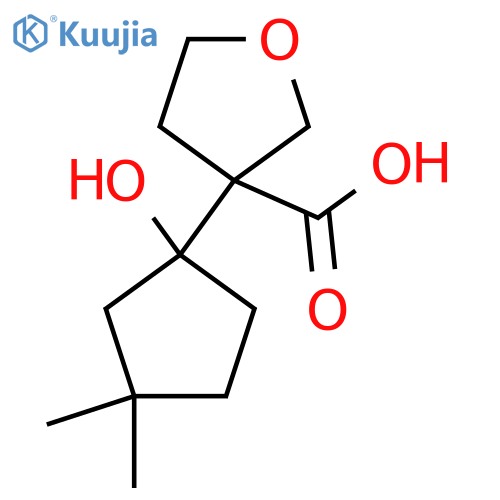Cas no 2171833-50-2 (3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid)
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acidは、複雑な環状構造を持つ有機化合物です。その分子構造は、ヒドロキシル基を有するジメチルシクロペンチル基とオキソラン環が結合したカルボン酸であり、高い立体選択性と反応性を示します。この化合物は、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての潜在性を有しています。特に、その剛直な骨格構造と多様な官能基の存在により、標的分子の立体配座制御や薬理活性の最適化に寄与できる点が特徴です。また、適度な極性と溶解性を兼ね備えており、有機合成反応における取り扱いやすさも利点の一つです。

2171833-50-2 structure
商品名:3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid
- 2171833-50-2
- EN300-1632519
-
- インチ: 1S/C12H20O4/c1-10(2)3-4-12(15,7-10)11(9(13)14)5-6-16-8-11/h15H,3-8H2,1-2H3,(H,13,14)
- InChIKey: YFRGIINPOHCPEZ-UHFFFAOYSA-N
- ほほえんだ: OC1(CCC(C)(C)C1)C1(C(=O)O)COCC1
計算された属性
- せいみつぶんしりょう: 228.13615911g/mol
- どういたいしつりょう: 228.13615911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 66.8Ų
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1632519-2.5g |
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid |
2171833-50-2 | 2.5g |
$3220.0 | 2023-06-04 | ||
| Enamine | EN300-1632519-1.0g |
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid |
2171833-50-2 | 1g |
$1643.0 | 2023-06-04 | ||
| Enamine | EN300-1632519-500mg |
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid |
2171833-50-2 | 500mg |
$1014.0 | 2023-09-22 | ||
| Enamine | EN300-1632519-2500mg |
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid |
2171833-50-2 | 2500mg |
$2071.0 | 2023-09-22 | ||
| Enamine | EN300-1632519-0.05g |
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid |
2171833-50-2 | 0.05g |
$1381.0 | 2023-06-04 | ||
| Enamine | EN300-1632519-5.0g |
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid |
2171833-50-2 | 5g |
$4764.0 | 2023-06-04 | ||
| Enamine | EN300-1632519-0.25g |
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid |
2171833-50-2 | 0.25g |
$1513.0 | 2023-06-04 | ||
| Enamine | EN300-1632519-250mg |
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid |
2171833-50-2 | 250mg |
$972.0 | 2023-09-22 | ||
| Enamine | EN300-1632519-10000mg |
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid |
2171833-50-2 | 10000mg |
$4545.0 | 2023-09-22 | ||
| Enamine | EN300-1632519-100mg |
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid |
2171833-50-2 | 100mg |
$930.0 | 2023-09-22 |
3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
2171833-50-2 (3-(1-hydroxy-3,3-dimethylcyclopentyl)oxolane-3-carboxylic acid) 関連製品
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
